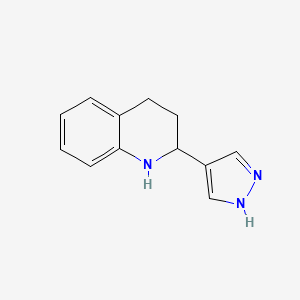
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that combines the structural features of pyrazole and tetrahydroquinoline
Preparation Methods
The synthesis of 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the condensation of pyrazole derivatives with tetrahydroquinoline precursors. One common method includes the reaction of pyrazole-4-carbaldehydes with tetrahydroquinoline in the presence of a catalyst such as chloro(trimethyl)silane under specific conditions (e.g., pyridine, 90°C, ambient air) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Scientific Research Applications
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s pyrazole moiety can interact with protein active sites, while the tetrahydroquinoline ring enhances its binding affinity and specificity .
Comparison with Similar Compounds
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
2-(1H-pyrazol-4-yl)-1H-benzimidazole: This compound also contains a pyrazole moiety but differs in its benzimidazole ring, which imparts different biological activities and chemical properties.
4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline:
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-9(3-1)5-6-12(15-11)10-7-13-14-8-10/h1-4,7-8,12,15H,5-6H2,(H,13,14) |
InChI Key |
PKJBZGLJKAYQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C3=CNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



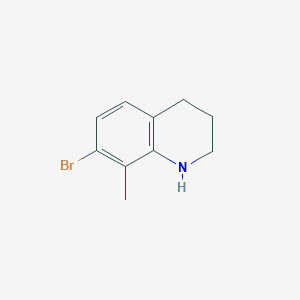

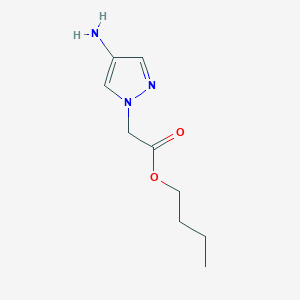
![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)
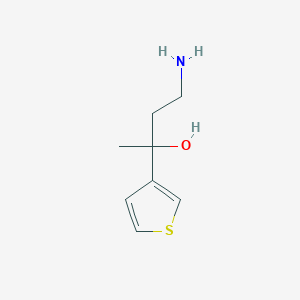
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)
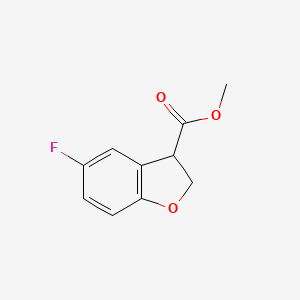

![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)

